

Solubility of 4-tert-Butyl-2-methylphenol in various organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-tert-Butyl-2-methylphenol*

Cat. No.: *B146163*

[Get Quote](#)

Solubility of 4-tert-Butyl-2-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of **4-tert-Butyl-2-methylphenol** (CAS No. 98-27-1), an organic compound of interest in various industrial and research applications. This document compiles available solubility data, outlines key experimental methodologies for its determination, and presents a logical workflow to aid in its practical application in laboratory and development settings.

Introduction to 4-tert-Butyl-2-methylphenol

4-tert-Butyl-2-methylphenol, also known as p-tert-Butyl-o-cresol, is a substituted phenolic compound with the molecular formula $C_{11}H_{16}O$. Its structure, featuring a hydroxyl group, a methyl group, and a bulky tert-butyl group on the benzene ring, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for applications ranging from chemical synthesis and formulation to its use as an antioxidant in various materials.^{[1][2][3][4]}

Solubility Profile

Comprehensive quantitative solubility data for **4-tert-Butyl-2-methylphenol** across a wide range of organic solvents is not readily available in publicly accessible literature. However,

based on its chemical structure—a polar hydroxyl group combined with a significant nonpolar hydrocarbon component—a general solubility profile can be inferred. The compound is expected to be soluble in most organic solvents and sparingly soluble or insoluble in water.

Quantitative Solubility Data

While specific experimental data for **4-tert-Butyl-2-methylphenol** is limited, data for structurally similar compounds can provide valuable insights. It is important to note that these values are for related compounds and should be used as estimations for **4-tert-Butyl-2-methylphenol**.

Compound	Solvent	Solubility	Temperature (°C)	Data Type
2-tert-Butyl-4-methylphenol (Isomer)	Methanol	0.1 g/mL	Not Specified	Experimental
4-tert-Butylphenol (Related Compound)	Water	0.6 g/L	20	Experimental
Ethanol	Generally Soluble	Not Specified	Qualitative	
Acetone	Generally Soluble	Not Specified	Qualitative	
Ether	Generally Soluble	Not Specified	Qualitative	
2,6-Di-tert-butyl-4-cresol (BHT) (Related Compound)	Methanol	25 g/100g	"Normal"	Experimental
Ethanol	25-26 g/100g	"Normal"	Experimental	
Isopropanol	30 g/100g	"Normal"	Experimental	
Acetone	40 g/100g	"Normal"	Experimental	
Benzene	40 g/100g	"Normal"	Experimental	
Petroleum Ether	50 g/100g	"Normal"	Experimental	
4-tert-Butyl-2-methylphenol	Water	0.0601 mg/mL	Not Specified	Predicted

Note: The term "Normal Temperature" was not explicitly defined in the source material but is generally understood to be in the range of 20-25 °C.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies for two common techniques.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a non-volatile solute in a given solvent.

Principle: A saturated solution is prepared at a constant temperature, and a known volume of the solution is evaporated to dryness. The mass of the remaining solute is then measured to calculate the solubility.

Apparatus and Materials:

- Analytical balance
- Constant temperature bath with shaker
- Volumetric flasks and pipettes
- Evaporating dish
- Oven
- **4-tert-Butyl-2-methylphenol**
- Selected organic solvent

Procedure:

- Preparation of Saturated Solution: Add an excess amount of **4-tert-Butyl-2-methylphenol** to a known volume of the organic solvent in a sealed flask.
- Equilibration: Place the flask in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

- Sample Withdrawal: Allow the solution to settle, then carefully withdraw a precise volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature changes that could affect solubility.
- Filtration (Optional but Recommended): Filter the withdrawn sample through a syringe filter (compatible with the solvent) to remove any suspended microcrystals.
- Evaporation: Transfer the clear, saturated solution to a pre-weighed evaporating dish.
- Drying: Heat the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue heating until a constant weight is achieved.
- Calculation:
 - Weight of evaporating dish + solute = W_1
 - Weight of empty evaporating dish = W_2
 - Weight of solute = $W_1 - W_2$
 - Solubility (g/L) = (Weight of solute / Volume of solution withdrawn) $\times 1000$

UV-Vis Spectroscopic Method

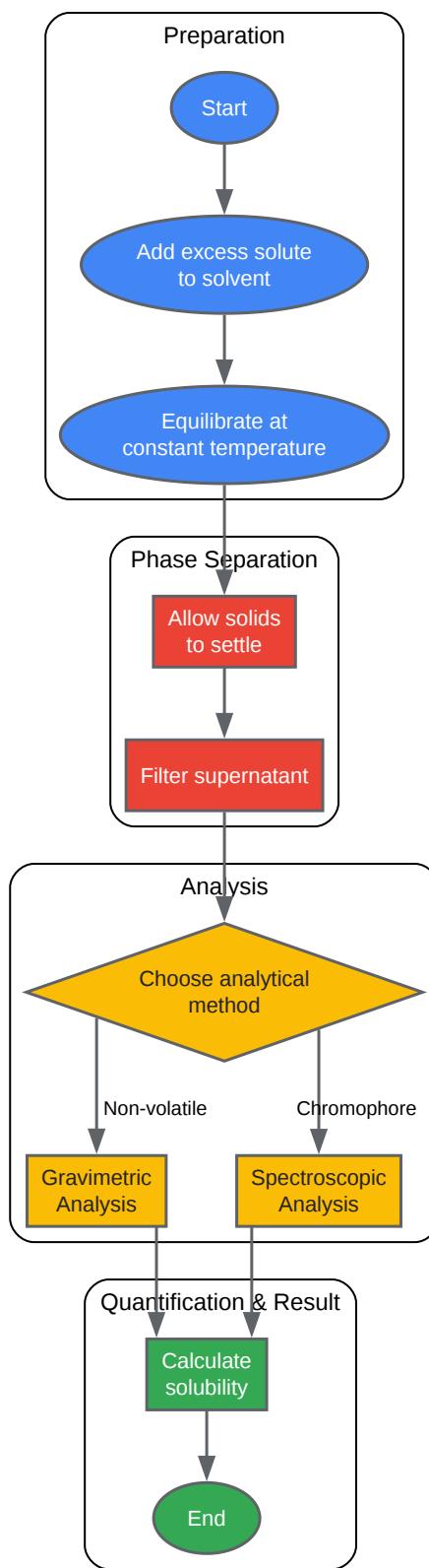
This method is suitable for compounds that absorb ultraviolet or visible light and can be a rapid and sensitive technique for determining solubility.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.

Apparatus and Materials:

- UV-Vis spectrophotometer
- Constant temperature bath with shaker
- Volumetric flasks and pipettes

- Syringe filters
- **4-tert-Butyl-2-methylphenol**
- Selected organic solvent


Procedure:

- Determine the Wavelength of Maximum Absorbance (λ_{max}): Prepare a dilute, unsaturated solution of **4-tert-Butyl-2-methylphenol** in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to find the wavelength at which the absorbance is highest.
- Prepare a Calibration Curve:
 - Prepare a series of standard solutions of known concentrations of **4-tert-Butyl-2-methylphenol** in the solvent.
 - Measure the absorbance of each standard solution at the predetermined λ_{max} .
 - Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
- Prepare a Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a clear, saturated solution at a constant temperature.
- Measure Absorbance of the Saturated Solution:
 - Carefully dilute a known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution at λ_{max} .
- Calculation:
 - Use the equation of the line from the calibration curve ($y = mx + c$, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

- Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like **4-tert-Butyl-2-methylphenol**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for determining the solubility of a solid in a liquid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-tert-Butyl-o-cresol|China|CAS 98-27-1|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 2. 4-tert-butyl-o-cresol - Buy 4-tert-butyl-o-cresol, p-tert-butyl-o-cresol, 4-tert-butyl-2-methylphenol Product on China Phenols Chemical Co., Ltd. [phenols.cn]
- 3. 4-Tert-Butyl-2-Methylphenol | C11H16O | CID 7379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [Solubility of 4-tert-Butyl-2-methylphenol in various organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146163#solubility-of-4-tert-butyl-2-methylphenol-in-various-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com